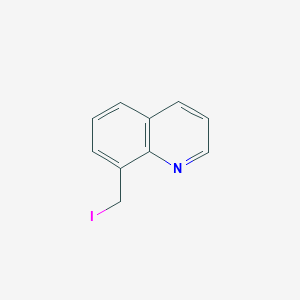

8-(Iodomethyl)quinoline

Description

Significance of the Quinoline (B57606) Core in Organic Synthesis and Material Science

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in drug discovery and materials science. researchgate.netnih.govacs.org Its rigid, planar structure and the presence of a nitrogen atom confer unique electronic and steric properties, making it a versatile building block in organic synthesis. chemrj.orgscbt.com The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its chemical and physical characteristics, leading to a vast library of derivatives with diverse applications. researchgate.net

In organic synthesis, quinoline derivatives serve as crucial intermediates and catalysts. scbt.com Their inherent reactivity and the potential for modification have been exploited in the construction of complex molecular architectures. scbt.com In materials science, the photophysical and electronic properties of quinolines are harnessed in the development of dyes, polymers, and semiconductors. scbt.com Specifically, their use as chelating agents for metal ions has led to the creation of fluorescent sensors and organic light-emitting diodes (OLEDs). researchgate.netscispace.com

Evolution of Halogenated Methyl Quinoline Scaffolds

The introduction of a halogenated methyl group onto the quinoline core significantly enhances its synthetic utility. Halomethylquinolines, such as 8-(chloromethyl)quinoline (B3059077) and 8-(bromomethyl)quinoline (B1267487), are highly reactive electrophiles, readily participating in nucleophilic substitution reactions. vulcanchem.comsci-hub.se This reactivity allows for the facile introduction of a wide range of functional groups at the 8-position, paving the way for the synthesis of complex quinoline-based molecules. vulcanchem.com

The evolution of these scaffolds has been driven by the need for more efficient and selective synthetic methods. Early approaches often involved harsh conditions and lacked regioselectivity. However, modern synthetic protocols, including copper-catalyzed reactions, have enabled the controlled synthesis of specific isomers. rsc.org The choice of halogen (chlorine, bromine, or iodine) also plays a crucial role, with the C-X bond strength and reactivity influencing the reaction conditions and the scope of possible transformations. The development of methods for the synthesis of 2-halomethylquinolines, for instance, has expanded the toolkit available to synthetic chemists. researchgate.net

Academic Rationale for Investigating 8-(Iodomethyl)quinoline

The investigation into this compound is driven by its unique chemical properties and its potential as a superior building block in comparison to its chloro and bromo analogs. The carbon-iodine bond is weaker and more polarizable than the corresponding carbon-chlorine and carbon-bromine bonds, making this compound a more reactive and often more selective electrophile in nucleophilic substitution reactions. mdpi.com

This enhanced reactivity can lead to milder reaction conditions, shorter reaction times, and higher yields, which are all key principles of green chemistry. researchgate.net The academic interest lies in systematically exploring the reactivity of this compound with a diverse range of nucleophiles and in developing novel synthetic methodologies that leverage its unique properties. Furthermore, the resulting 8-substituted quinoline derivatives are of significant interest for their potential applications in various fields, prompting a thorough investigation of their synthesis and characterization. guidechem.com The synthesis of iodo-intermediates is a key step in the preparation of more complex quinoline derivatives. mdpi.com

Interactive Data Table: Properties of Halomethylquinolines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Application |

| 8-(Chloromethyl)quinoline | C10H8ClN | 177.63 | 48-50 | 145-150 (4 mmHg) | Intermediate in synthesis |

| 8-(Bromomethyl)quinoline | C10H8BrN | 222.08 | 81-82 | 321.9 at 760 mmHg | Precursor for antitumor agents |

| This compound | C10H8IN | 269.08 | 85-87 | Not available | Highly reactive synthetic intermediate mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

8-(iodomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYKJKSNQSDMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CI)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376665 | |

| Record name | 8-(iodomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215606-70-5 | |

| Record name | 8-(iodomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Iodomethyl Quinoline and Its Structural Analogues

Strategic Approaches to Iodomethylation at the 8-Position

Directly introducing the iodomethyl functionality often involves the displacement of a leaving group or the activation of a precursor functional group by an iodide nucleophile.

The synthesis of 8-(iodomethyl)quinoline can be approached through the direct iodination of the methyl group in 8-methylquinoline (B175542). While direct free-radical iodination of alkanes is often challenging due to the unfavorable thermodynamics of the reaction with molecular iodine, modern methods have enabled the C(sp³)–H iodination of activated substrates like 8-methylquinolines.

Recent advancements include palladium-catalyzed C(sp³)–H selective iodination. acs.org These methods offer a direct route from readily available 8-methylquinoline to the desired iodo-intermediate. The reaction typically employs a palladium catalyst, an oxidant, and an iodine source. The chelating nature of the quinoline (B57606) nitrogen atom can facilitate the directed C-H activation at the 8-methyl position. researchgate.net For instance, a reaction might utilize a Pd(II) catalyst with a hypervalent iodine reagent, such as PhI(OAc)₂, as the oxidant and molecular iodine (I₂) as the iodine source. acs.orgresearchgate.net This approach provides a streamlined pathway to C8-functionalized quinolines, leveraging the versatility of the resulting organic iodides for further derivatization. acs.org

Table 1: Representative Conditions for Pd-Catalyzed C(sp³)–H Iodination of 8-Methylquinoline

| Component | Example Reagent/Condition | Role | Reference |

|---|---|---|---|

| Substrate | 8-Methylquinoline | Starting Material | acs.org |

| Catalyst | Palladium Acetate (B1210297) (Pd(OAc)₂) | C-H Activation | acs.org |

| Iodine Source | Iodine (I₂) | Provides Iodide | acs.org |

| Oxidant | Phenyliodine(III) diacetate (PIDA) | Regenerates active catalyst | researchgate.net |

| Solvent | Acetic Acid | Reaction Medium | acs.org |

A highly effective and common method for synthesizing this compound and its analogues is the conversion of the corresponding 8-(hydroxymethyl)quinoline precursor. The combination of triphenylphosphine (B44618) (PPh₃), imidazole (B134444), and iodine (I₂) provides a mild and efficient system for this transformation, which proceeds via an Appel-type reaction mechanism. mdpi.com

The reaction involves the in-situ formation of an iodophosphonium species. The hydroxyl group of the 8-(hydroxymethyl)quinoline precursor attacks the electrophilic phosphorus atom of the PPh₃-I₂ adduct. Imidazole acts as a base and a catalyst, facilitating the formation of a stable phosphonium (B103445) salt intermediate. Subsequent Sₙ2 displacement by the iodide ion on the activated hydroxymethyl group yields the final this compound product, along with triphenylphosphine oxide and the imidazolium (B1220033) hydroiodide salt. mdpi.com

A specific example is the synthesis of tert-butyl (5,7-dichloro-2-(iodomethyl)quinolin-8-yl) carbonate from its hydroxymethyl analogue. mdpi.com This reaction proceeds smoothly at room temperature, demonstrating the mildness of the reagent system. mdpi.com

The efficiency of the iodination reaction using the triphenylphosphine-imidazole-iodine system is dependent on the stoichiometry of the reagents. An excess of the iodinating agents relative to the alcohol precursor is typically employed to ensure complete conversion.

Based on reported procedures, an optimized molar ratio involves using a slight excess of triphenylphosphine and iodine, and a slightly larger excess of imidazole relative to the hydroxymethyl precursor. mdpi.com For example, for every 1 equivalent of the alcohol, approximately 1.2 equivalents of both triphenylphosphine and iodine are used. mdpi.com Imidazole is often used in a slightly greater amount, around 1.3 equivalents, to effectively catalyze the reaction and neutralize the generated HI. mdpi.com The reaction is typically carried out in an aprotic solvent, such as dichloromethane, at ambient temperature and is often complete within a short timeframe, such as one hour. mdpi.com

Following the conversion of the hydroxymethyl precursor to the iodo-intermediate, a specific workup and purification procedure is required to isolate the desired product in high purity. The reaction mixture contains the product, triphenylphosphine oxide, and imidazolium salts.

The isolation process typically begins with an aqueous workup. An aqueous solution of a reducing agent, such as sodium dithionite (B78146) or sodium thiosulfate, is added to quench any remaining iodine. mdpi.com The product is then extracted into an organic solvent like dichloromethane. The combined organic layers are subsequently dried over an anhydrous salt, such as sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. mdpi.com

Due to the presence of non-polar byproducts like triphenylphosphine oxide, purification is most effectively achieved using column chromatography on silica (B1680970) gel. mdpi.com

Table 2: Summary of Isolation and Purification Steps for Iodo-Intermediates

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| Quenching | Addition of aqueous sodium dithionite solution. | To remove excess unreacted iodine. | mdpi.com |

| Extraction | Extraction with dichloromethane. | To separate the organic product from aqueous phase. | mdpi.com |

| Drying | Drying of the organic phase over anhydrous Na₂SO₄. | To remove residual water from the organic phase. | mdpi.com |

| Concentration | Evaporation of the solvent under reduced pressure. | To obtain the crude solid product. | mdpi.com |

| Purification | Column chromatography on silica gel (e.g., using 10% ethyl acetate in hexanes as eluent). | To separate the desired iodo-intermediate from byproducts like triphenylphosphine oxide. | mdpi.com |

Halogen exchange, particularly the Finkelstein reaction, represents a powerful and widely used strategy for the synthesis of this compound from other 8-(halomethyl)quinolines, such as 8-(chloromethyl)quinoline (B3059077) or 8-(bromomethyl)quinoline (B1267487). byjus.comorganic-chemistry.org This Sₙ2 reaction relies on the differential solubility of metal halide salts in an acetone (B3395972) solvent. byjus.com

The precursor, typically 8-(bromomethyl)quinoline or 8-(chloromethyl)quinoline, is treated with a solution of sodium iodide (NaI) in dry acetone. byjus.com Sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are not. byjus.com This insolubility causes the newly formed salt to precipitate out of the solution, effectively driving the equilibrium towards the formation of the desired this compound according to Le Châtelier's principle. byjus.com

The necessary precursors, 8-(halomethyl)quinolines, can be synthesized from 8-methylquinoline via free-radical halogenation, for example, using N-bromosuccinimide (NBS) and a radical initiator to form 8-(bromomethyl)quinoline.

Table 3: General Conditions for the Finkelstein Reaction

| Component | Example Reagent/Condition | Role | Reference |

|---|---|---|---|

| Substrate | 8-(Bromomethyl)quinoline or 8-(Chloromethyl)quinoline | Starting Material | researchgate.net |

| Iodide Source | Sodium Iodide (NaI) | Nucleophile | byjus.com |

| Solvent | Dry Acetone | Reaction Medium / Drives equilibrium | byjus.com |

| Conditions | Reflux | To increase reaction rate | mdpi.com |

Nucleophilic Substitution Reactions for Iodide Introduction

Triphenylphosphine-Imidazole-Iodine Mediated Conversions from Hydroxymethyl Precursors

Optimization of Reaction Conditions and Reagent Stoichiometry

Synthetic Routes to Quinoline-Based Precursors

The construction of the quinoline ring system is a foundational step in the synthesis of this compound. Several classic name reactions in organic chemistry provide access to the quinoline scaffold. The strategic choice of starting materials in these reactions is paramount for introducing substituents at the desired 8-position. These methods can be broadly classified based on whether they begin with unsubstituted anilines or ortho-substituted anilines. heteroletters.org

The Friedlander synthesis is a straightforward and widely utilized method for preparing poly-substituted quinolines. ijcce.ac.irresearchgate.net The reaction involves an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene ketone. researchgate.netnih.gov The process concludes with a cyclodehydration step to form the aromatic quinoline ring.

The key to achieving an 8-substituted quinoline via the Friedlander synthesis is the use of an ortho-substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) as the starting material. heteroletters.org The substituent at the position ortho to the amine group in the aniline-derived reactant becomes the substituent at the 8-position of the resulting quinoline. The reaction's regioselectivity is thus primarily controlled by the choice of this precursor. researchgate.net

A variety of catalysts have been employed to improve the efficiency and mildness of the Friedlander reaction, including:

Lewis and Brønsted Acids : Catalysts such as trifluoroacetic acid, Y(OTf)₃, Bi(OTf)₃, and various solid-supported acids like P₂O₅/SiO₂ have been shown to effectively promote the reaction. ijcce.ac.irresearchgate.net

Metal Complexes : Ruthenium, rhodium, and iridium complexes have been used to catalyze the reaction, sometimes proceeding through an initial oxidation of a 2-aminobenzyl alcohol to the corresponding aldehyde in situ. researchgate.netsioc-journal.cn

The table below summarizes various catalytic systems used in the Friedlander synthesis of quinolines.

| Catalyst System | Reactants | Conditions | Yield | Reference |

| P₂O₅/SiO₂ | 2-Aminoaryl ketones + Carbonyl compounds | Solvent-free, 80°C | 77-95% | ijcce.ac.ir |

| Ruthenium Complexes | o-Aminobenzyl alcohol + Acetophenone | Optimized conditions | up to 73% | sioc-journal.cn |

| Amberlyst-15 | 2-Aminoaryl ketones + Carbonyl compounds | Refluxing ethanol | Good | nih.gov |

| Iodine | 2-Aminoaryl aldehydes/ketones + Ketones | Not specified | High | researchgate.net |

The Knorr quinoline synthesis involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline. iipseries.org This intramolecular reaction is typically promoted by a strong acid, such as sulfuric acid, which facilitates the cyclization onto the aniline (B41778) ring.

For the synthesis of an 8-substituted quinoline using the Knorr method, the starting material must be an aniline derivative with a substituent at the ortho position. The reaction of this ortho-substituted aniline with a β-ketoester first forms the corresponding β-ketoanilide intermediate. Subsequent acid-catalyzed cyclization then yields the 8-substituted-2-hydroxyquinoline. The regioselectivity is dictated by the substitution pattern of the initial aniline. This method is distinct from the Conrad-Limpach synthesis, which under different conditions can lead to 4-hydroxyquinolines. wikipedia.org

The Conrad-Limpach synthesis is another classical method that utilizes the condensation of anilines with β-ketoesters to produce quinoline derivatives. wikipedia.orgjptcp.com The reaction proceeds via a Schiff base intermediate. Depending on the reaction temperature, different isomers can be formed. At lower temperatures, the reaction favors the formation of a β-amino acrylate, which cyclizes to a 4-quinolone (which exists in equilibrium with its 4-hydroxyquinoline (B1666331) tautomer). iipseries.org The cyclization step often requires high temperatures, sometimes up to 250°C. wikipedia.org

Similar to the Knorr synthesis, achieving substitution at the 8-position requires starting with an aniline that bears a substituent at the ortho position. google.com The condensation with a β-ketoester, followed by thermal cyclization, will place this substituent at the C8 position of the final 4-hydroxyquinoline product. The choice of an appropriately substituted aniline is therefore the critical factor for directing substitution to the desired position on the benzene (B151609) portion of the quinoline ring.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. capes.gov.br When applied to 8-hydroxyquinoline (B1678124) (oxine), the reaction leads to aminomethylation, a process that introduces a functionalized side chain onto the quinoline ring. capes.gov.bracs.org Research has shown that the aminomethylation of 8-quinolinol preferentially occurs at the C7 position. researchgate.net

Of particular relevance to the synthesis of this compound precursors is the related chloromethylation reaction. The chloromethylation of 8-quinolinol using formaldehyde (B43269) and hydrochloric acid has been shown to result in substitution at the C5 position, yielding 5-chloromethyl-8-quinolinol. researchgate.netnih.gov The mechanism for the preponderant ortho substitution (at C7) in the Mannich reaction with phenols is proposed to involve the formation of a quasi-six-membered chelate ring between the phenolic hydroxyl, the nitrogen of the amine, and the formaldehyde, which directs the electrophilic attack. researchgate.net The difference in regioselectivity between aminomethylation (C7) and chloromethylation (C5) highlights the subtle electronic and mechanistic factors at play. researchgate.net The resulting chloromethyl group is an excellent precursor that can be subsequently converted to an iodomethyl group, typically through a Finkelstein reaction.

Conard-Limpach Cyclization for Quinoline Framework Construction

Regioselectivity and Stereochemical Control in this compound Synthesis

Regioselectivity

Achieving the desired substitution pattern is a central challenge in the synthesis of complex organic molecules. In the synthesis of this compound and its precursors, regioselectivity is governed by two distinct strategies: precursor-directed synthesis or direct functionalization of the quinoline ring.

Precursor-Directed Synthesis : As detailed in the sections above (2.2.1-2.2.3), the most reliable method for ensuring 8-substitution in classical quinoline syntheses (Friedlander, Knorr, Conrad-Limpach) is to begin with a starting material—an aniline or a 2-aminoaryl ketone—that already contains the desired substituent at the appropriate ortho position. heteroletters.orgtandfonline.com This strategy embeds the regiochemical outcome from the very start of the synthetic sequence.

Direct Functionalization : Alternatively, an existing quinoline or 8-substituted quinoline can be functionalized. The inherent electronic properties of the quinoline ring direct electrophilic substitution primarily to the C5 and C8 positions. iipseries.org However, if the C8 position is already substituted, electrophilic attack is often directed to the C5 and sometimes C7 positions. For instance, the bromination of 8-methoxyquinoline (B1362559) yields 5-bromo-8-methoxyquinoline, while the bromination of 8-hydroxyquinoline can give a mixture of 5,7-dibromo and 7-bromo derivatives. acgpubs.org A metal-free method for the highly regioselective C5-halogenation of various 8-substituted quinolines has also been developed. rsc.org The Mannich reaction and its variants on 8-hydroxyquinoline show distinct regioselectivity, with aminomethylation favoring C7 and chloromethylation favoring C5. researchgate.net

Stereochemical Control

Stereochemistry involves the spatial arrangement of atoms in a molecule and is a critical aspect of modern organic synthesis. wiley.com The synthesis of this compound itself does not create a chiral center at the methylene (B1212753) carbon. However, if the quinoline core or its substituents contain stereocenters, controlling their configuration is crucial.

Advanced synthetic methods have been developed to produce chiral quinoline derivatives. One approach involves the stereoselective hydrogenation of quinolines that bear a chiral auxiliary. This process can create multiple new stereocenters with high diastereoselectivity, leading to enantiomerically pure decahydroquinoline (B1201275) products after the auxiliary is removed. wiley.com Another powerful technique is the kinetic resolution of axially chiral 5- or 8-substituted quinolines through asymmetric transfer hydrogenation, which allows for the separation of enantiomers and the simultaneous creation of two different axially chiral skeletons with high selectivity. acs.org

These methods are primarily focused on establishing chirality within the quinoline framework itself, creating chiral precursors. The subsequent conversion of a functional group at the 8-position, such as a hydroxyl or chloro group, to the iodomethyl group (e.g., via an Appel or Finkelstein reaction), typically proceeds without affecting existing stereocenters in the molecule. mdpi.com

Reactivity and Derivatization Pathways of 8 Iodomethyl Quinoline

Nucleophilic Displacement Reactions at the Iodomethyl Moiety

The carbon-iodine bond in the iodomethyl group of 8-(iodomethyl)quinoline is susceptible to cleavage by nucleophiles, primarily through an S(_N)2 mechanism. This reactivity allows for the introduction of a diverse range of functional groups.

Azide (B81097) Introduction via SN2 Pathways

The reaction of this compound with sodium azide is a well-established method for introducing an azido (B1232118) group. mdpi.com This transformation typically proceeds via an S(_N)2 pathway, where the azide ion acts as the nucleophile, displacing the iodide. For instance, the synthesis of 2-(azidomethyl)-5,7-dichloroquinolin-8-yl tert-butyl carbonate is achieved by treating the corresponding iodo-intermediate with sodium azide in acetone (B3395972) at reflux temperature for 6 hours. mdpi.com This reaction provides the azido intermediate in good yield. mdpi.com

Subsequent Reduction to Aminomethyl Derivatives

The azido group introduced in the previous step can be readily reduced to a primary amine. A common method for this reduction is the Staudinger reaction, which involves treatment with triphenylphosphine (B44618) (PPh(_3)) followed by hydrolysis. mdpi.comresearchgate.net For example, 2-(azidomethyl)-5,7-dichloroquinolin-8-yl tert-butyl carbonate can be reduced to the corresponding amino compound by reacting it with PPh(_3) in a mixture of THF and water at 60 °C for 12 hours. mdpi.com This two-step sequence from the iodomethyl compound provides a reliable route to 8-(aminomethyl)quinoline derivatives. mdpi.comepo.org

Formation of Ether and Thioether Derivatives (e.g., related to chloromethylquinolines)

The iodomethyl group of this compound can also undergo nucleophilic substitution with oxygen and sulfur nucleophiles to form ether and thioether linkages, respectively. While direct examples with this compound are less common in the searched literature, the reactivity of the analogous 8-(chloromethyl)quinolines provides strong evidence for these pathways. For instance, the Williamson ether synthesis, involving the reaction of a halomethylquinoline with an alcohol or phenol (B47542) in the presence of a base, is a standard method for preparing ether derivatives. researchgate.net Similarly, thioether derivatives can be synthesized by reacting the halomethylquinoline with a thiol. irantypist.com Research on related 2-chloro-3-(chloromethyl)quinolines has shown that the resulting quinolinium salts can react with phenoxide and thiophenoxide to yield the corresponding ether and thioether. irantypist.com These reactions highlight the potential of this compound to participate in similar transformations.

Transition Metal-Catalyzed Transformations Involving the Iodomethyl Group

The iodomethyl group of this compound can also participate in transition metal-catalyzed reactions, offering powerful strategies for forming new carbon-carbon bonds.

Cross-Coupling Reactions (e.g., Sonogashira Coupling with Related Halomethyl Quinolines)

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent method for forming C(sp)-C(sp) bonds. libretexts.orgwikipedia.org While direct Sonogashira coupling involving the iodomethyl group of this compound was not explicitly found, related reactions with halomethyl quinolines demonstrate the feasibility of such transformations. For example, 2-chloro-3-(chloromethyl)quinolines have been shown to undergo a domino Sonogashira coupling with terminal acetylenes in the presence of a palladium catalyst. irantypist.comchim.it This reaction proceeds through the formation of an initial coupling product which can then undergo further transformations. irantypist.com The reactivity of the carbon-halogen bond in these systems suggests that this compound would be a suitable substrate for similar palladium-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Formation Strategies

Beyond cross-coupling reactions, the iodomethyl group can be utilized in other carbon-carbon bond-forming strategies. The inherent reactivity of the C-I bond makes it a good leaving group in various nucleophilic substitution reactions with carbon nucleophiles. wikipedia.org Although specific examples involving this compound are not detailed in the provided search results, the general principles of organic synthesis suggest its utility. For instance, it could potentially react with enolates or organometallic reagents to form more complex carbon skeletons. The development of such reactions would further expand the synthetic utility of this versatile building block. researchgate.net

Cyclization and Rearrangement Reactions

The proximate positioning of the iodomethyl group and the quinoline (B57606) ring's nitrogen and carbon framework allows for a variety of intramolecular cyclization reactions. These reactions are often driven by the formation of thermodynamically stable five- or six-membered rings and are pivotal in the construction of complex polycyclic architectures.

Intramolecular Cyclization Involving the 8-Iodomethyl Group (e.g., related to iodomethyl oxazinoquinolines)

While direct and explicit studies on the intramolecular cyclization of this compound to form iodomethyl oxazinoquinolines are not extensively documented in readily available literature, the potential for such transformations can be inferred from the known reactivity of related quinoline derivatives. The formation of oxazine (B8389632) rings fused to the quinoline scaffold is a known synthetic pathway, particularly from precursors such as 8-hydroxyquinolines. For instance, the reaction of 8-hydroxyquinoline (B1678124) with reagents like para-alkylbenzaldehyde and urea (B33335) under acidic conditions can yield 4-aryl-3,4-dihydro-2H- Current time information in Bangalore, IN.mdpi.comoxazino[5,6-h]quinolin-2-ones mdpi.com. This demonstrates the feasibility of forming an oxazine ring at the C7-C8 position of the quinoline core.

In the case of this compound, a plausible, albeit not explicitly reported, pathway to an oxazinoquinoline system could involve an initial intermolecular reaction followed by an intramolecular cyclization. For example, reaction with a suitable diol could lead to an intermediate that, upon activation, undergoes cyclization. The lability of the carbon-iodine bond makes the iodomethyl group an excellent electrophilic site for nucleophilic attack, which is a key step in many cyclization reactions.

The synthesis of related fluorinated 1,3-oxazinoquinolines has been achieved through reactions involving CF3-ynones, highlighting the utility of quinoline derivatives in forming such fused systems under specific conditions orgchemres.org. Although the starting material is different, these examples underscore the chemical compatibility of the quinoline ring with oxazine ring formation.

Formation of Fused Polycyclic Quinoline Systems

The synthesis of fused polycyclic quinoline systems is a significant area of research due to the prevalence of these scaffolds in biologically active natural products and pharmaceutical agents rsc.org. This compound, with its reactive side chain, serves as a valuable synthon for constructing such complex molecules. The cyclization can occur through various mechanisms, including nucleophilic substitution, radical cyclization, and transition-metal-catalyzed processes.

One of the most common strategies for forming fused rings onto a quinoline core is through intramolecular Friedel-Crafts acylation reactions researchgate.net. While this typically involves a carboxylic acid derivative, the principle of intramolecular cyclization to form a new ring is broadly applicable. For instance, derivatives of 8-methylquinolines can undergo Rh(III)-catalyzed C(sp³)–H bond activation and subsequent nucleophilic cyclization with o-ethynylaniline derivatives to furnish 8-(indol-3-yl)methyl-quinolines nih.gov. This highlights a modern approach to functionalizing the 8-methyl group, which is analogous to the 8-iodomethyl group in terms of its position.

Radical cyclization presents another powerful tool for the synthesis of fused quinolines. For example, propargylamines can react with N-iodosuccinimide (NIS) to generate an alkenyl radical that undergoes intramolecular cyclization to form iodinated quinoline products wiley.com. This type of reaction demonstrates the utility of an iodo-group in mediating cyclization.

Furthermore, the synthesis of tetracyclic quinoline systems has been extensively reviewed, showcasing a variety of methods including one-pot domino reactions, microwave-assisted synthesis, and I2-catalyzed cyclization reactions rsc.org. The synthesis of thiazetoquinoline derivatives through the reaction of a carbanion at the C-2 position with iodine bromide (IBr) followed by nucleophilic attack of the N-1 on the halogenated carbon illustrates a pathway to a four-membered fused ring clockss.org. Although this example involves a different position on the quinoline ring, it demonstrates the principle of using a halogen to facilitate intramolecular ring closure.

The versatility of quinoline derivatives as building blocks for polynuclear heterocyclic systems is well-established tandfonline.com. The strategic placement of a reactive group, such as the iodomethyl group at the 8-position, provides a synthetic handle for a multitude of cyclization strategies leading to diverse and complex fused polycyclic quinolines.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Iodomethyl Quinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular connectivity and environment of each atom can be constructed.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of quinoline (B57606) derivatives provides a wealth of information based on the chemical shift of each proton, its integration, and its coupling to neighboring protons. The aromatic protons of the quinoline ring typically resonate in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific position of each signal is influenced by the electronic effects of the substituents.

For instance, in a related compound, tert-butyl (5,7-dichloro-2-(iodomethyl)quinolin-8-yl) carbonate, the proton signals of the quinoline ring are observed at specific chemical shifts. mdpi.com The protons on the quinoline ring of 8-(Iodomethyl)quinoline are expected to show distinct signals, with their coupling patterns (e.g., doublet, triplet, doublet of doublets) revealing their spatial relationships. The methylene (B1212753) protons of the -CH₂I group are anticipated to appear as a singlet in a distinct region of the spectrum, likely shifted downfield due to the electron-withdrawing effect of the adjacent iodine atom and the quinoline ring system. A study on a bromo-methylated quinoline derivative reported the methylene protons at 4.7 ppm. ipb.pt

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative mdpi.com

| Proton | Chemical Shift (δ, ppm) |

| H-4' | 8.42 (d, J = 8.4 Hz) |

| H-6' | 7.62 (s) |

| H-3' | 7.61 (d, J = 8.8 Hz) |

| -CH₂I | 4.61 (s) |

| -C(CH₃)₃ | 1.60 (s) |

Note: Data for tert-butyl (5,7-dichloro-2-(iodomethyl)quinolin-8-yl) carbonate in CDCl₃. The numbering refers to the specific derivative.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct insight into the carbon skeleton. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals.

The carbon atoms of the quinoline ring system generally appear in the aromatic region of the spectrum (approximately 120-150 ppm). researchgate.net The carbon atom of the iodomethyl group (-CH₂I) is expected to resonate at a significantly higher field (lower ppm value) compared to the aromatic carbons. For example, in tert-butyl (5,7-dichloro-2-(iodomethyl)quinolin-8-yl) carbonate, this carbon signal appears at 5.41 ppm. mdpi.com The chemical shifts of the quinoline carbons are influenced by the position of the substituents.

Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative mdpi.com

| Carbon | Chemical Shift (δ, ppm) |

| C-2' | 160.22 |

| C-8'a | 150.41 |

| C-7' | 142.71 |

| C-8' | 141.54 |

| C-5' | 134.27 |

| C-4'a | 128.76 |

| C-4' | 127.40 |

| C-3' | 127.34 |

| C-6' | 124.70 |

| C-5'a | 122.56 |

| C(O)O | 84.43 |

| -CH₂I | 5.41 |

| -C(CH₃)₃ | 27.67 |

Note: Data for tert-butyl (5,7-dichloro-2-(iodomethyl)quinolin-8-yl) carbonate in CDCl₃. The numbering refers to the specific derivative.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₁₀H₈IN, the expected exact mass can be calculated and compared to the experimental value obtained from HR-MS. matrix-fine-chemicals.com The observation of the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the compound's identity and purity. researchgate.netuncw.edu

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide information about the connectivity and composition of a molecule, X-ray crystallography offers an unparalleled, detailed three-dimensional picture of the molecule's structure in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of the electron density can be generated, from which the positions of individual atoms can be determined.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A crystal structure analysis of a related compound, 8,10-diiodo-3-(iodomethyl)- ipb.pthmdb.cathiazino[6,5,4-ij]quinoline, reveals detailed information about the geometry of the quinoline core and its substituents. hmdb.ca In this structure, the C-C bond distances within the quinoline ring system range from 1.351(6) to 1.432(6) Å. hmdb.ca The C-I bond length of the iodomethyl group would be a key parameter to determine for this compound.

The analysis of bond angles provides insight into the hybridization and steric environment of the atoms. For instance, the bond angles within the quinoline ring system are expected to be close to 120° for the sp²-hybridized carbon and nitrogen atoms, with some distortion due to the fusion of the two rings and the presence of substituents. The C-C-I bond angle of the iodomethyl group would also be of significant interest.

Table 3: Illustrative Bond Lengths and Angles from a Related Iodo-Quinoline Derivative hmdb.ca

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.351(6) - 1.432(6) |

| C-C (alkyl) | 1.507(7) |

| **Bond Angles (°) ** | |

| C-C-N (ring) | ~120 |

| C-C-C (ring) | ~120 |

| C-C-I | 110.5(3) |

Note: Data from the crystal structure of 8,10-diiodo-3-(iodomethyl)- ipb.pthmdb.cathiazino[6,5,4-ij]quinoline. The values provide a general reference for similar structural motifs.

Elucidation of Molecular Conformation and Crystal Packing

The three-dimensional arrangement of atoms in this compound and its derivatives, along with their organization in a crystal lattice, is fundamental to understanding their chemical and physical properties. While specific crystallographic data for this compound is not extensively documented in the reviewed literature, the conformation and packing can be inferred from studies on closely related quinoline derivatives.

The packing of quinoline derivatives in the solid state is governed by a variety of intermolecular interactions. A common feature in their crystal structures is π–π stacking between the aromatic quinoline rings of adjacent molecules. nih.govacs.org The centroid-to-centroid distance for these interactions is often observed in the range of 3.5 to 3.9 Å. nih.govacs.org

Table 1: Crystallographic Data for Selected Quinoline Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 5-Nitroquinolin-8-yl-3-bromobenzoate | Monoclinic | P21/n | O-H (24.6% contribution to Hirshfeld surface) | eurjchem.com |

| (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid | Monoclinic | P21/c | C-H···O hydrogen bonds, Van der Waals forces | chemmethod.com |

| 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline | Monoclinic | Not specified | π–π stacking (3.5913 Å), C—H···π contacts | nih.gov |

| 2-Styryl-8-hydroxy quinoline derivatives | Not specified | Not specified | O–H···O, N–H···O, π–π stacking (3.46–3.62 Å) | acs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the quinoline ring system and the iodomethyl substituent.

The quinoline nucleus itself gives rise to a series of distinct bands. rsc.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, often in the range of 3050-3150 cm⁻¹. astrochem.orgmdpi.com The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings are observed in the 1620-1400 cm⁻¹ region. rsc.orgresearchgate.net Specifically, bands around 1622 cm⁻¹ can be attributed to C=N stretching, while C=C stretching vibrations appear near 1560 cm⁻¹. researchgate.net

The presence of the iodomethyl group (-CH₂I) introduces additional characteristic vibrations. The aliphatic C-H stretching vibrations of the methylene group are expected in the 2850-2960 cm⁻¹ range. A key vibration for identifying this substituent is the C-I stretching band, which is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. The C-H out-of-plane bending vibrations for the substituted quinoline ring are found in the 900-650 cm⁻¹ region, and their exact positions are sensitive to the substitution pattern. rsc.orgresearchgate.net

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3050-3150 | Stretching (ν) | Aromatic C-H | astrochem.orgmdpi.com |

| 2850-2960 | Stretching (ν) | Aliphatic C-H (in CH₂) | mdpi.com |

| ~1622 | Stretching (ν) | C=N | researchgate.net |

| 1600-1400 | Stretching (ν) | Aromatic C=C | rsc.org |

| 900-650 | Out-of-plane bending (γ) | Aromatic C-H | rsc.orgresearchgate.net |

| 500-600 | Stretching (ν) | C-I | General IR correlation charts |

Computational Chemistry and Theoretical Investigations of 8 Iodomethyl Quinoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research. DFT methods are used to investigate the electronic properties of molecules, providing a balance between accuracy and computational cost. scirp.orgscirp.org These calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic descriptors for compounds like 8-(Iodomethyl)quinoline. scirp.orgscirp.org

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgtandfonline.com These frontier molecular orbitals (FMOs) are crucial in predicting chemical behavior. acs.org

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is directly related to the ionization potential, and the energy of the LUMO is related to the electron affinity. acs.org The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. tandfonline.comacs.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system, while the LUMO would also be distributed over this aromatic system. The presence of the iodomethyl group can influence the energies of these orbitals. Calculations for related quinoline structures show that such theoretical data provides a strong foundation for interpreting the molecule's electronic transitions and charge transfer characteristics. scirp.org

Table 1: Illustrative Quantum Chemical Descriptors for an 8-Substituted Quinoline Derivative This table presents representative data that would be obtained from DFT calculations for a molecule like this compound, based on studies of similar compounds.

| Parameter | Description | Illustrative Value (eV) | Reference for Methodology |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.70 | scirp.orgacs.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.85 | scirp.orgacs.org |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.85 | tandfonline.comacs.org |

| Ionization Potential (I) | -EHOMO | 6.70 | acs.org |

| Electron Affinity (A) | -ELUMO | 1.85 | acs.org |

| Chemical Hardness (η) | (I - A) / 2 | 2.425 | acs.org |

| Electronegativity (χ) | (I + A) / 2 | 4.275 | acs.org |

The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its noncovalent interaction patterns. ias.ac.in The ESP map illustrates the electrostatic potential on the electron density surface, where different colors represent regions of varying potential. youtube.com Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). youtube.com

For this compound, an ESP analysis would highlight several key features:

Negative Potential: A region of strong negative potential would be expected around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for hydrogen bonding and electrophilic attack. researchgate.net

Positive Potential: The hydrogen atoms on the aromatic ring would exhibit positive potential. Furthermore, the area around the iodine atom could show a region of positive potential on its outermost surface (a "sigma-hole"), which can lead to halogen bonding, a specific type of noncovalent interaction. ias.ac.in

Elucidation of Electronic Structure and Reactivity Descriptors (HOMO/LUMO Energies)

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While quantum calculations often focus on single molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a system containing multiple molecules. MD simulations model the movements and interactions of atoms and molecules over time, offering insights into dynamic processes and intermolecular forces. mdpi.com

For this compound, MD simulations could be used to investigate:

Crystal Packing: By simulating a crystal lattice, MD can explore the stability of different packing arrangements and identify the dominant intermolecular interactions, such as π–π stacking between quinoline rings and other van der Waals forces. researchgate.net

Solvation: Simulating the molecule in a solvent can reveal how solvent molecules arrange themselves around the solute and can be used to calculate properties like the free energy of solvation.

Interactions with Surfaces or Biomolecules: MD is widely used to study how a molecule binds to a surface or the active site of a protein. researchgate.net For this compound, this could involve simulating its adsorption onto a metal surface or its interaction with a biological receptor, elucidating the nature and strength of the binding. nih.gov Studies on similar quinoline systems have used MD to understand the dynamics of hydrogen bonds and other intermolecular forces that govern molecular self-assembly. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its functional output, such as chemical reactivity or biological activity. mdpi.com Computational modeling is a powerful asset in SAR, allowing for the systematic investigation of how structural modifications affect molecular properties. arabjchem.org

The properties of the quinoline ring system are highly sensitive to the nature and position of its substituents. acs.orgresearchgate.net The iodomethyl group (-CH₂I) at the 8-position of the quinoline core is expected to influence its properties in several ways compared to an unsubstituted quinoline or derivatives with other functional groups.

Electronic Effects: The iodomethyl group is primarily an electron-withdrawing group due to the electronegativity of the iodine atom. This can affect the electron density of the quinoline ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. mdpi.com

Steric Effects: The bulkiness of the iodomethyl group at the 8-position (the "peri" position relative to the ring nitrogen) can induce steric strain, potentially causing the quinoline ring to deviate from planarity and affecting its interaction with planar molecules or surfaces.

Reactivity of the Substituent: The carbon-iodine bond is relatively weak and polarized, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.

Table 2: Comparative Analysis of Substituent Effects on the Quinoline Ring at Position 8 This table provides a qualitative comparison of how different substituents at the C8 position might alter the properties of the quinoline scaffold.

| Substituent | Electronic Effect | Steric Hindrance | Potential for H-Bonding | Reference for Methodology |

| -H (Quinoline) | Neutral (Reference) | Minimal | None | arabjchem.org |

| -OH (8-Hydroxyquinoline) | Electron-donating (mesomeric), Weakly withdrawing (inductive) | Moderate | Donor & Acceptor | acs.org |

| -NO₂ (8-Nitroquinoline) | Strongly electron-withdrawing | Moderate | Acceptor | acs.org |

| -CH₂I (this compound) | Weakly electron-withdrawing (inductive) | Significant | None | researchgate.net |

Computational modeling can be used to predict the most likely pathways for chemical reactions by calculating the energies of reactants, products, and transition states. For this compound, a key area of interest is the reactivity of the iodomethyl group.

Given that iodide is a good leaving group, the primary reaction pathway would likely involve nucleophilic substitution at the methylene (B1212753) (-CH₂) carbon. Predictive modeling could:

Model Sₙ1 and Sₙ2 Pathways: Calculate the activation energies for both Sₙ1 (via a carbocation intermediate) and Sₙ2 (concerted) reaction mechanisms with various nucleophiles. This would predict which pathway is more favorable under different conditions.

Identify Potential Side Reactions: Investigate the possibility of elimination reactions or reactions involving the quinoline nitrogen.

Guide Synthetic Strategy: The results from these predictive models can help chemists design more efficient synthetic routes for creating new derivatives from this compound, optimizing reaction conditions to favor the desired product. researchgate.net Such computational approaches are integral to modern synthetic and medicinal chemistry for developing novel compounds. nih.gov

Prospective Research Directions and Emerging Applications of 8 Iodomethyl Quinoline Scaffolds

Role as Versatile Building Blocks in Complex Molecule Synthesis

The strategic placement of the iodomethyl group on the quinoline (B57606) core makes 8-(iodomethyl)quinoline a highly reactive and thus valuable intermediate in organic synthesis. This reactivity is being harnessed to construct a diverse range of complex molecular architectures.

Precursors for Privileged Quinoline Structures

The quinoline ring system is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov This makes quinoline derivatives a focal point in the quest for new therapeutic agents. This compound serves as an excellent precursor for elaborating upon this privileged scaffold. The reactive C-I bond allows for facile nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups and the construction of more complex quinoline-based molecules. mdpi.comresearchgate.netnih.govsemanticscholar.org

For instance, the iodomethyl group can be readily displaced by amines, thiols, and alkoxides to generate a library of 8-substituted quinoline derivatives. These derivatives are of significant interest as they can be further modified to create compounds with potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The ability to easily introduce diversity at the 8-position is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the pharmacological profile of a lead compound.

Intermediates in the Synthesis of Diverse Heterocyclic Compounds

Beyond the modification of the quinoline core itself, this compound is a key intermediate in the synthesis of a broader range of heterocyclic compounds. researchgate.netnih.gov The iodomethyl group can participate in various cyclization reactions, leading to the formation of fused heterocyclic systems. These more complex ring systems often exhibit unique and potent biological activities.

For example, through multi-step reaction sequences, the iodomethyl group can be transformed into other reactive functionalities that can then undergo intramolecular cyclization to form novel polycyclic aromatic compounds. These strategies expand the chemical space accessible from the quinoline scaffold, providing chemists with a powerful tool for the synthesis of new chemical entities with potential applications in drug discovery and materials science. tandfonline.comjptcp.com

Development of Quinoline-Based Materials

The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for the development of advanced functional materials. This compound, as a versatile building block, plays a crucial role in the synthesis of these materials.

Organic Light-Emitting Diode (OLED) Applications as Electron Carriers

Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline (B1678124), have been extensively studied for their use in organic light-emitting diodes (OLEDs). researchgate.netijcce.ac.iruconn.edu These materials often function as electron transport layers (ETLs) and/or emissive layers in OLED devices. The electron-deficient nature of the pyridine (B92270) ring within the quinoline structure facilitates electron injection and transport. ibm.com

This compound can be used as a starting material to synthesize novel quinoline-based ligands for metal complexes with enhanced electron-transporting capabilities. ijcce.ac.ir By modifying the quinoline scaffold through reactions at the iodomethyl position, it is possible to fine-tune the electronic properties of the resulting materials, leading to improved device performance, such as higher efficiency and longer operational stability. acs.org Research in this area focuses on creating materials with high electron mobility and appropriate energy levels to match other layers within the OLED stack. ibm.com

| Compound Class | Role in OLEDs | Key Properties |

| Metal complexes of 8-hydroxyquinoline derivatives | Electron transport, Emissive layer | Good thermal stability, High electron mobility |

| 2-Styryl-8-hydroxyquinolines | Organic semiconductors, OLED materials | Planar rigid structures, Extended conjugation |

| Bisquinoline derivatives | Blue-emitting materials | Improved hydrolytic stability, Promising electron transport |

Exploration in Fluorescent Chemosensors for Metal Ions

The quinoline moiety is a well-known fluorophore, and its derivatives are widely explored as fluorescent chemosensors for the detection of metal ions. epstem.netmdpi.comcaltech.eduresearchgate.net The nitrogen and, in many derivatives, an oxygen atom at the 8-position can act as a chelating unit, binding to metal ions. This binding event often leads to a significant change in the fluorescence properties of the molecule, allowing for the sensitive and selective detection of the target ion. epstem.net

This compound provides a convenient handle to introduce various receptor units designed to selectively bind specific metal ions. acs.orgorgchemres.org For example, the iodomethyl group can be used to link the quinoline fluorophore to aza-crown ethers or other ionophores, creating sophisticated sensors with high selectivity for ions such as Zn²⁺, Cd²⁺, and Hg²⁺. mdpi.commdpi.com The development of such sensors is crucial for applications in environmental monitoring, biological imaging, and medical diagnostics.

| Sensor Type | Target Ion(s) | Sensing Mechanism |

| 8-Amidoquinoline derivatives | Zn²⁺ | Chelation Enhanced Fluorescence (CHEF) |

| 8-Hydroxyquinoline-based sensors | Al³⁺, Cd²⁺ | Intramolecular Proton Transfer (ESIPT) modulation |

| Quinoline-linked ionophores | Hg²⁺, Ag⁺ | Photoinduced Electron Transfer (PET) |

Investigation as Corrosion Inhibitors for Metallic Surfaces

Quinoline and its derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netorgchemres.orgnajah.eduresearchgate.netresearchgate.net Their effectiveness stems from the ability of the quinoline ring and its heteroatoms (nitrogen and often oxygen) to adsorb onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. najah.eduresearchgate.net

The presence of π-electrons in the aromatic system and the lone pair of electrons on the nitrogen atom facilitate strong adsorption onto the metal surface. researchgate.netbioline.org.br this compound can be used to synthesize novel quinoline derivatives with enhanced corrosion inhibition properties. By introducing functional groups that increase the electron density of the quinoline ring or provide additional coordination sites, the adsorption process can be strengthened, leading to more effective corrosion protection. semanticscholar.org Research in this area involves both experimental studies, such as electrochemical measurements and weight loss experiments, and computational modeling to understand the adsorption mechanism and guide the design of more potent inhibitors. bioline.org.br

| Inhibitor Class | Metal | Environment | Inhibition Mechanism |

| 8-Hydroxyquinoline derivatives | Mild Steel, Aluminum | Acidic (HCl, H₂SO₄) | Adsorption, Protective film formation |

| Substituted quinolines | Mild Steel | Acidic (HCl) | Mixed-type inhibition |

| Quinoline-based polymers | Various | Various | Barrier formation |

Integration into Organometallic Chemistry

The versatile reactivity of the this compound scaffold has paved the way for its integration into the realm of organometallic chemistry. Its ability to serve as a precursor for sophisticated ligand architectures has garnered significant interest, particularly in the design of N-heterocyclic carbene (NHC) precursors and in the broader field of coordination chemistry. The strategic placement of the iodomethyl group at the 8-position allows for the introduction of the quinoline moiety into ligand frameworks, thereby influencing the electronic and steric properties of the resulting metal complexes.

Ligand Design for N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and tunable steric and electronic profiles. rsc.orgbeilstein-journals.orgnih.gov The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, is a critical step in the development of new NHC-metal complexes. rsc.orgbeilstein-journals.orgnih.gov this compound is an excellent reagent for the synthesis of such precursors, where the quinoline unit is tethered to the NHC framework.

The general synthetic strategy involves the quaternization of an N-substituted imidazole (B134444) with this compound. The high reactivity of the C-I bond, with iodide being an excellent leaving group, facilitates this SN2 reaction. This approach is analogous to the well-documented use of 8-(bromomethyl)quinoline (B1267487) in the synthesis of similar NHC precursors. rsc.orgnih.gov For instance, the reaction of an N-substituted imidazole with 8-(halomethyl)quinoline leads to the formation of a 1-(quinolin-8-ylmethyl)-3-substituted-imidazolium halide salt. nih.govajol.info These salts are the direct precursors to the corresponding NHC ligands.

A specific example, though on a substituted derivative, highlights the viability of this iodination route. The synthesis of tert-butyl (5,7-dichloro-2-(iodomethyl)quinolin-8-yl) carbonate has been reported, demonstrating the conversion of a hydroxymethyl group to an iodomethyl group on a quinoline scaffold using triphenylphosphine (B44618) and iodine. mdpi.com This iodinated intermediate is then poised for subsequent nucleophilic substitution reactions, such as reaction with an imidazole. mdpi.com

The general procedure for the preparation of these NHC precursors can be outlined as follows:

Synthesis of this compound : This can be achieved from the corresponding 8-(hydroxymethyl)quinoline via an Appel-type reaction using iodine and triphenylphosphine, or from 8-methylquinoline (B175542) via radical-initiated iodination.

Quaternization of Imidazole : The synthesized this compound is then reacted with a chosen N-substituted imidazole in a suitable solvent like THF or acetonitrile. This reaction typically proceeds at room temperature or with gentle heating to afford the desired 1-(quinolin-8-ylmethyl)-3-substituted-imidazolium iodide salt. ajol.info

These imidazolium salts can then be used to generate the free carbene in situ by deprotonation with a strong base, which can then be trapped by a metal precursor. Alternatively, transmetalation via a silver-NHC intermediate is a common and effective method for the synthesis of various transition metal-NHC complexes. nih.govacs.orgacs.org

Table 1: Synthesis of Quinoline-Functionalized Imidazolium Salts This table is representative of the general synthetic route, drawing an analogy from similar reported syntheses.

| Precursor 1 | Precursor 2 | Product | Reference |

|---|---|---|---|

| 8-(Bromomethyl)quinoline | N-mesitylimidazole | 1-(Quinolin-8-ylmethyl)-3-mesitylimidazolium bromide | nih.gov |

| 8-(Bromomethyl)quinoline | N-methylimidazole | 1-(Quinolin-8-ylmethyl)-3-methylimidazolium bromide | rsc.org |

Coordination Chemistry of Quinoline-Functionalized Ligands

The incorporation of a quinoline moiety into an NHC ligand framework introduces a hemilabile character to the ligand. The nitrogen atom of the quinoline can potentially coordinate to the metal center, leading to a chelate effect that can enhance the stability and influence the catalytic activity of the complex. rsc.orgacs.org The coordination behavior (chelating vs. non-chelating) is often dependent on the metal center, the other ligands present, and the reaction conditions. acs.orgacs.org

Palladium Complexes: Research has shown that palladium complexes with quinoline-tethered NHC ligands can adopt different coordination geometries. When the quinoline is linked to the NHC by a methylene (B1212753) bridge, as would be the case for ligands derived from this compound, the ligand can act as a monodentate NHC, leaving the quinoline nitrogen uncoordinated. This often results in the formation of trans-bis(carbene) complexes with precursors like Pd(COD)Cl2. nih.govacs.org Alternatively, under certain conditions, the quinoline nitrogen can displace a labile ligand to form a chelating NHC-quinoline complex. nih.govacs.org

Rhodium and Iridium Complexes: The coordination chemistry of these ligands with rhodium and iridium has also been extensively studied. acs.orgcsic.es In many instances, the quinoline-functionalized NHC acts as a bidentate C,N-chelating ligand. For example, the reaction with [Rh(nbd)Cl]2 (nbd = norbornadiene) can yield cationic complexes of the type [Rh(nbd)(κ²-C,N-NHC)]⁺, where the quinoline nitrogen is coordinated to the rhodium center. rsc.org The crystal structure of such a complex, [Rh(nbd){κ²-C,N-MeIm(quinolin-8-ylmethyl)}]⁺, confirms this chelating behavior. rsc.org The Rh(1)–C(18) bond distance is 2.018(2) Å, which is a typical length for Rh(I)–NHC bonds, and the N(1)–Rh(1)–C(18) bite angle is 93.13(8)°. rsc.org

For iridium, both neutral and cationic complexes have been synthesized. Silver transmetalation to [Ir(COD)Cl]₂ often yields neutral M(NHC)(COD)Cl complexes where the quinoline is not coordinated. acs.org However, with other precursors like (Cp*IrCl₂)₂, an equilibrium between a neutral complex with a monodentate NHC and a cationic complex with a chelating NHC-quinoline ligand can be established. acs.org The robust nature of the Ir-NHC bond makes these complexes particularly stable. csic.esnih.gov

The electronic and steric properties of the substituents on the imidazole ring of the NHC, as well as the choice of the metal and its co-ligands, all play a crucial role in determining the precise geometry and reactivity of the final organometallic complex. The hemilabile nature of the quinoline-tethered NHC ligand is a key feature that allows for dynamic behavior in solution and potential applications in catalysis where ligand dissociation and re-coordination are important steps in the catalytic cycle. acs.orgacs.org

Table 2: Selected Structural Data for Metal Complexes with Quinoline-Functionalized NHC Ligands

| Complex | Metal | M-CNHC (Å) | M-Nquinoline (Å) | Coordination Mode | Reference |

|---|---|---|---|---|---|

| [Rh(nbd){κ²-C,N-MeIm(quinolin-8-ylmethyl)}]⁺ | Rh(I) | 2.018(2) | 2.219(2) | Chelating (C,N) | rsc.org |

| [Pd(NHC-N)(allyl)]BF₄ | Pd(II) | - | - | Chelating (C,N) | nih.govacs.org |

| CpIr(NHC)Cl₂ | Ir(III) | - | - | Monodentate (C) | acs.org |

Q & A

Q. What are the optimal synthetic routes for preparing 8-(Iodomethyl)quinoline, and how do reaction conditions influence yield?

The synthesis of this compound can be optimized using alkylation strategies analogous to 8-ethoxyquinoline preparation. For example, substituting bromoethane with iodomethane in the presence of a base (e.g., K₂CO₃) under reflux conditions may yield the target compound. Reaction efficiency depends on solvent polarity, temperature, and catalyst selection. Purification via column chromatography or recrystallization is critical to isolate the product from competing alkylation byproducts .

Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : The iodomethyl group (-CH₂I) exhibits distinct deshielding in ¹H NMR (δ ~4.5–5.0 ppm) and ¹³C NMR (δ ~-10 to 0 ppm for iodine’s inductive effect).

- IR Spectroscopy : Stretching vibrations for C-I bonds appear at ~500–600 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of CH₂I) validate the structure .

Q. What are common side reactions during quinoline alkylation, and how can they be mitigated?

Competing alkylation at nitrogen or other positions (e.g., quinoline’s C-2 or C-4) may occur. Strategies to improve selectivity include:

- Using bulky bases to sterically hinder undesired sites.

- Employing directing groups (e.g., electron-withdrawing substituents) to enhance regioselectivity .

Advanced Research Questions

Q. How does acid-catalyzed cyclization of this compound derivatives enable novel heterocyclic systems?

Under acidic conditions, the iodomethyl group can participate in cyclization reactions. For example, intramolecular nucleophilic substitution may form fused rings like benzofuroquinolines. The size of the cycloalkenyl moiety and reaction temperature dictate product distribution (e.g., methanooxecinoquinoline vs. spirocyclic derivatives). Mechanistic studies using isotopic labeling or DFT calculations can elucidate pathways .

Q. What strategies enhance sensitivity in detecting this compound derivatives in biological matrices?

Derivatization with tags like 8-(diazomethyl)quinoline improves detection limits in LC/MS. This method enhances ionization efficiency and reduces matrix interference. For example, coupling with triphosphates via phosphate-specific reactions increases sensitivity by 56–137 folds. Optimization of derivatization pH (~7–8) and reaction time (~30 min) is critical .

Q. How do protonation equilibria and logK values influence the reactivity of this compound?

Spectrophotometric titration (e.g., UV-Vis at 250–350 nm) in buffered solutions quantifies protonation constants (logK₁, logK₂). For 8-substituted quinolines, electron-withdrawing groups (e.g., -CH₂I) lower logK₁ values compared to unsubstituted analogs. Data fitting using software like SPECFIT validates equilibrium models .

Q. What role does the iodomethyl group play in modulating biological activity?

Halogenation (e.g., -CH₂I) enhances lipophilicity and membrane permeability, critical for antimicrobial or anticancer activity. Comparative studies with 8-hydroxyquinoline derivatives show iodomethyl groups improve target binding (e.g., metalloenzyme inhibition) but may increase cytotoxicity. Structure-activity relationship (SAR) models guide rational drug design .

Q. How can this compound be tailored for coordination chemistry applications?

The quinoline nitrogen and iodomethyl group act as dual donor sites for metal complexes. For example, Ru(II) complexes with this compound ligands exhibit tunable redox potentials and photoluminescence. Steric effects from the iodomethyl group influence ligand geometry and metal-ligand bond lengths, studied via X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.